molecular formula C11H11F3O4 B6037711 methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate

Cat. No. B6037711
M. Wt: 264.20 g/mol
InChI Key: HDPNWZQITALSBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MTFPP, and it is a member of the trifluoromethyl ketone family. MTFPP has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for various biomedical applications.

Mechanism of Action

MTFPP exerts its antioxidant and anti-inflammatory effects through multiple mechanisms. One of the primary mechanisms is the inhibition of reactive oxygen species (ROS) and reactive nitrogen species (RNS) production. MTFPP can also activate antioxidant enzymes, such as superoxide dismutase and catalase, which further enhance its antioxidant activity. Additionally, MTFPP can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
MTFPP has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant and anti-inflammatory properties, MTFPP has been shown to improve mitochondrial function, enhance glucose uptake, and promote cell survival. MTFPP has also been shown to have neuroprotective effects, including the ability to protect neurons from oxidative stress and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

MTFPP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. MTFPP also exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying oxidative stress and inflammation in various disease models. However, one limitation of MTFPP is its relatively low solubility in water, which can make it challenging to use in some experimental settings.

Future Directions

There are several potential future directions for research on MTFPP. One area of interest is the development of MTFPP-based therapies for various diseases, including neurodegenerative diseases and inflammatory disorders. Another area of interest is the development of novel MTFPP analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MTFPP and its potential interactions with other compounds.

Synthesis Methods

MTFPP can be synthesized through a series of chemical reactions. The starting material for the synthesis is 4-hydroxy-2-methylphenol, which is reacted with trifluoroacetic anhydride to form the intermediate compound, 4-(trifluoroacetyl)-2-methylphenol. This intermediate is then reacted with methyl 3-bromopropionate in the presence of a base to form MTFPP.

Scientific Research Applications

MTFPP has been extensively studied for its potential use in various biomedical applications. One of the most promising applications of MTFPP is its use as an antioxidant and anti-inflammatory agent. Studies have shown that MTFPP can protect cells from oxidative damage and reduce inflammation in various disease models, including Alzheimer's disease, Parkinson's disease, and arthritis.

properties

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-(4-hydroxy-2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O4/c1-6-5-7(15)3-4-8(6)10(17,9(16)18-2)11(12,13)14/h3-5,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPNWZQITALSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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